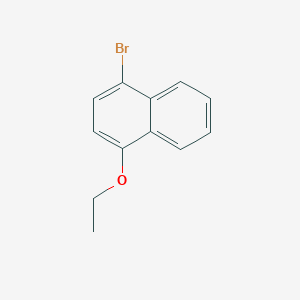

1-Bromo-4-ethoxynaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-ethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCMJOJYAZRKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610209 | |

| Record name | 1-Bromo-4-ethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20900-22-5 | |

| Record name | 1-Bromo-4-ethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-4-ethoxynaphthalene: A Comprehensive Technical Guide for Advanced Research and Development

This guide provides an in-depth exploration of 1-Bromo-4-ethoxynaphthalene, a key intermediate in organic synthesis with significant applications in materials science and drug discovery. This document is intended for researchers, chemists, and professionals in the field of drug development, offering a detailed overview of its chemical properties, synthesis, and practical applications, supported by established protocols and safety considerations.

Core Compound Identification and Properties

CAS Number: 20900-22-5[1]

This compound is an aromatic organic compound characterized by a naphthalene core structure. It is substituted with a bromine atom at the 1-position and an ethoxy group at the 4-position. This unique substitution pattern imparts specific reactivity and physical properties that make it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁BrO | PubChem |

| Molecular Weight | 251.12 g/mol | PubChem |

| Appearance | Off-white to light yellow crystalline powder | Chemical Supplier Data |

| Melting Point | 69-71 °C | Chemical Supplier Data |

| Boiling Point | 335.6±15.0 °C at 760 mmHg | Chemical Supplier Data |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | Internal Data |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step process starting from 4-ethoxynaphthalen-1-ol. This process involves the conversion of the hydroxyl group to a more reactive intermediate, followed by bromination.

Synthetic Workflow

A common and effective laboratory-scale synthesis involves the bromination of 4-ethoxynaphthalen-1-ol using a suitable brominating agent.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Ethoxynaphthalen-1-ol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of 4-ethoxynaphthalen-1-ol (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Trustworthiness of Protocol: This protocol is self-validating through the use of TLC for reaction monitoring, ensuring the reaction proceeds to completion and minimizing the formation of byproducts. The purification by column chromatography further guarantees the high purity of the final product, which can be confirmed by analytical techniques such as NMR and Mass Spectrometry.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a variety of target molecules, particularly in the development of novel pharmaceuticals and functional materials.

Role as a Synthetic Intermediate

The bromine atom at the 1-position is susceptible to a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of various functional groups at this position, leading to the construction of complex molecular architectures.

Caption: Cross-coupling reactions of this compound.

The ethoxy group at the 4-position can also be a site for further chemical modification, although it is generally less reactive than the C-Br bond. It can be cleaved to reveal a hydroxyl group, providing another handle for functionalization.

Potential in Medicinal Chemistry

Naphthalene-based scaffolds are present in numerous biologically active compounds. The ability to functionalize the this compound core at multiple positions makes it an attractive starting material for the synthesis of new drug candidates. The lipophilic nature of the naphthalene ring combined with the potential for introducing polar functional groups allows for the fine-tuning of pharmacokinetic properties.

Safety and Handling

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, with its well-defined chemical properties and versatile reactivity, stands as a crucial building block in modern organic synthesis. Its utility in constructing complex molecular frameworks makes it an invaluable tool for researchers in medicinal chemistry and materials science. The synthetic protocols outlined in this guide, when followed with the appropriate safety precautions, provide a reliable pathway to accessing this important chemical intermediate.

References

-

PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-ethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1-Bromo-4-ethoxynaphthalene is a halogenated aromatic ether with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and utilization in research and development. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is elucidated to provide a self-validating framework for researchers.

Introduction

The naphthalene scaffold is a prevalent motif in numerous biologically active compounds and functional materials. The introduction of bromo- and ethoxy- substituents at the 1- and 4-positions, respectively, modulates the electronic and steric properties of the naphthalene core, making this compound a valuable intermediate for further chemical transformations. Its utility in drug discovery and materials science necessitates a precise characterization of its fundamental physical properties. This guide serves as a central repository of this information, blending theoretical predictions with practical methodologies for empirical verification.

Molecular and Chemical Identity

A clear identification of the compound is the foundation of any scientific investigation.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 20900-22-5 | N/A |

| Molecular Formula | C₁₂H₁₁BrO | N/A |

| Molecular Weight | 251.12 g/mol | N/A |

| Canonical SMILES | CCOC1=CC=C(C2=CC=CC=C12)Br | N/A |

| InChI Key | WCCMJOJYAZRKFT-UHFFFAOYSA-N | N/A |

Tabulated Physical Properties

While experimental data for this compound is not widely published, a combination of data from chemical suppliers and computational predictions provides a solid baseline for its physical characteristics.

| Physical Property | Predicted/Supplier Data | Experimental Protocol |

| Melting Point | Not available (likely a low-melting solid or liquid at RT) | See Section 5.1 |

| Boiling Point | Not available | See Section 5.2 |

| Density | Not available | See Section 5.3 |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform) | See Section 5.4 |

| Refractive Index | Not available | See Section 5.5 |

Synthesis and Purification

A plausible synthetic route to this compound involves the bromination of 1-ethoxynaphthalene. The ethoxy group is an activating ortho-, para- director, and while some ortho-bromination may occur, the para- product is often significant.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 1-ethoxynaphthalene (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a beaker containing cold water. The crude product may precipitate as a solid or separate as an oil.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with a saturated solution of sodium thiosulfate to remove any unreacted bromine, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Experimental Protocols for Physical Property Determination

The following protocols provide a framework for the experimental determination of the key physical properties of this compound.

Caption: Workflow for physical property determination.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a rate of 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range).

Boiling Point Determination (Micro Boiling Point Method)

Rationale: The boiling point is a characteristic physical property of a liquid and is sensitive to changes in atmospheric pressure. The micro method is ideal for small sample quantities.

Procedure:

-

Place a few drops of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it, open end down, into the test tube.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a heating block or oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until the bubbling is rapid and continuous.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Density Determination (Pycnometer Method)

Rationale: Density is an intrinsic property that can aid in substance identification and in calculations involving mass and volume.

Procedure:

-

Clean and dry a pycnometer (a small glass flask of known volume).

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

-

Insert the stopper and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer dry.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid (filled pycnometer weight - empty pycnometer weight) by the known volume of the pycnometer.

Solubility Assessment (Qualitative)

Rationale: Understanding the solubility profile of a compound is critical for choosing appropriate solvents for reactions, purification, and formulation. The "like dissolves like" principle is a guiding concept.

Procedure:

-

To a small test tube, add approximately 10-20 mg of the solid sample or a few drops of the liquid sample.

-

Add about 1 mL of the solvent to be tested (e.g., water, ethanol, diethyl ether, dichloromethane, hexane).

-

Gently agitate the mixture.

-

Observe whether the sample dissolves completely, partially, or not at all.

-

Record the observations for each solvent.

Refractive Index Measurement (Abbe Refractometer)

Rationale: The refractive index is a measure of how much the path of light is bent, or refracted, when entering a substance. It is a highly characteristic and accurately measurable physical property.

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of the liquid sample onto the prism of the refractometer.

-

Close the prisms.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

-

Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Spectroscopic Characterization

While quantitative physical properties are crucial, spectroscopic data provides invaluable information about the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethoxy protons (a triplet and a quartet) and the aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,4-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbon atoms in the molecule, providing further confirmation of the structure.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-O stretching of the ether, C-Br stretching, and C-H and C=C stretching and bending vibrations of the aromatic naphthalene ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and an M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns can provide further structural information.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions for similar halogenated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound for the scientific community. While a scarcity of published experimental data necessitates the use of predicted values for some properties, the detailed experimental protocols herein empower researchers to empirically determine these characteristics with a high degree of confidence. A systematic approach to characterizing novel or less-studied compounds, as outlined in this guide, is essential for ensuring the reliability and reproducibility of scientific research and development.

References

-

PubChem. 1-Bromo-4-methoxynaphthalene. National Center for Biotechnology Information. [Link]

-

Clarke, H. T.; Brethen, M. R. α-BROMONAPHTHALENE. Org. Synth.1921 , 1, 35. [Link]

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

- Williamson, K. L.; Masters, K. M. Macroscale and Microscale Organic Experiments, 7th ed.; Cengage Learning: Boston, MA, 2017.

An In-depth Technical Guide to 1-Bromo-4-ethoxynaphthalene: A Versatile Building Block in Chemical Synthesis and Drug Discovery

This guide provides a comprehensive technical overview of 1-Bromo-4-ethoxynaphthalene, a halogenated aromatic compound with significant potential in synthetic chemistry and pharmaceutical research. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogs and established chemical principles to offer a robust profile for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

This compound is a disubstituted naphthalene derivative featuring a bromine atom at the C1 position and an ethoxy group at the C4 position. These substitutions on the naphthalene scaffold create a molecule with distinct electronic and steric properties, making it a valuable intermediate in organic synthesis.

Molecular Formula and Weight

The chemical structure of this compound leads to the following molecular formula and weight:

| Attribute | Value |

| Molecular Formula | C₁₂H₁₁BrO |

| Molecular Weight | 251.12 g/mol [1] |

| CAS Number | 20900-22-5[1][2][3] |

The presence of both a bromine atom and an ethoxy group provides two key points for chemical modification, enhancing its versatility as a synthetic building block.

Synthesis and Reactivity Insights

A plausible and efficient synthesis of this compound involves the electrophilic bromination of 1-ethoxynaphthalene. This approach is analogous to the synthesis of similar 1-bromo-4-alkoxynaphthalenes.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Based on established procedures for the bromination of aromatic ethers, the following protocol is proposed:

-

Dissolution: Dissolve 1-ethoxynaphthalene (1 equivalent) in a suitable solvent, such as glacial acetic acid.

-

Bromination: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the reaction mixture at room temperature with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent like diethyl ether or dichloromethane.

-

Washing: The organic layer is washed sequentially with a sodium thiosulfate solution to remove excess bromine, followed by a saturated sodium bicarbonate solution to neutralize the acid, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Reactivity Profile

The reactivity of this compound is primarily dictated by the C-Br bond. The bromine atom can be readily displaced or utilized in various cross-coupling reactions, making it a versatile precursor for more complex molecules. The ethoxy group, being an electron-donating group, activates the naphthalene ring towards further electrophilic substitution, although steric hindrance from the adjacent bromine atom would influence the position of subsequent substitutions.

The C-Br bond is particularly amenable to forming carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed reactions.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring and the protons of the ethoxy group. The aromatic region will likely display a complex pattern of multiplets due to the coupling between adjacent protons. The ethoxy group will present as a triplet for the methyl protons and a quartet for the methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit 12 distinct signals corresponding to the twelve carbon atoms in the molecule. The carbon atom attached to the bromine will be deshielded, while the carbon attached to the ethoxy group will be significantly shielded.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The fragmentation pattern would likely involve the loss of the ethoxy group and the bromine atom.

Applications in Drug Discovery and Development

Halogenated naphthalenes are valuable scaffolds in medicinal chemistry due to their ability to participate in a wide range of chemical transformations, allowing for the synthesis of diverse compound libraries.[5] The this compound moiety can serve as a key intermediate in the development of novel therapeutic agents.

Role as a Synthetic Intermediate

The primary application of this compound in drug discovery lies in its utility as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[6][7] These reactions enable the introduction of various substituents at the C1 position, facilitating the exploration of structure-activity relationships (SAR) in drug candidates.

Caption: Role of this compound in a drug discovery workflow.

Potential Pharmacological Relevance

Naphthalene derivatives have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability. Furthermore, the ethoxy group can participate in hydrogen bonding interactions with biological targets. The strategic modification of the this compound core could lead to the discovery of novel compounds with desired pharmacological profiles.

Safety and Handling

As with any brominated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound represents a valuable and versatile chemical intermediate for researchers in organic synthesis and medicinal chemistry. Its well-defined molecular structure, combined with the reactivity of the carbon-bromine bond, makes it an ideal starting material for the construction of complex molecular architectures. While detailed experimental data for this specific compound remains to be broadly published, this guide provides a solid foundation based on the known chemistry of its analogs, empowering scientists to explore its full potential in their research endeavors.

References

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

-

PubChem. 1-Bromo-4-methoxynaphthalene. [Link]

-

Organic Syntheses. Naphthalene, 1-bromo-. [Link]

-

NIST. Benzene, 1-bromo-4-ethoxy-. [Link]

-

NIST. Benzene, 1-bromo-4-ethoxy- Mass Spectrum. [Link]

-

ResearchGate. Synthesis of 2-Acetyl-1,4-Dimethoxynaphthalene, A Potential Intermediate for Disubstituted Naphtho[2,3,c]pyran-5,10-dione. [Link]

-

Yoneda Labs. The Suzuki Reaction. [Link]

-

PubChem. 1-Ethoxynaphthalene. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- Google Patents.

-

MOLBASE. 1-Ethoxynaphthalene|5328-01-8. [Link]

-

ResearchGate. Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. [Link]

-

International Journal of Pharmaceutical Sciences. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

-

PubMed Central. Organoborane coupling reactions (Suzuki coupling). [Link]

-

NIST. Benzene, 1-bromo-4-ethoxy-. [Link]

-

PubChem. Bromoethane;1-bromo-4-ethoxybenzene. [Link]

-

PubMed Central. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 20900-22-5 [chemicalbook.com]

- 3. This compound | 20900-22-5 [sigmaaldrich.com]

- 4. 1-Bromo-4-methoxynaphthalene | C11H9BrO | CID 138521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

synthesis route for 1-Bromo-4-ethoxynaphthalene

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-ethoxynaphthalene

Introduction

This compound is a substituted naphthalene derivative with significant potential as a building block in the synthesis of more complex organic molecules. Its unique electronic and steric properties, arising from the presence of both an electron-donating ethoxy group and a halogen, make it a valuable intermediate for researchers in medicinal chemistry, materials science, and agrochemicals. For instance, the naphthalene core is a prevalent scaffold in numerous pharmaceuticals, and the bromo- and ethoxy-substituents provide versatile handles for further functionalization through cross-coupling reactions, nucleophilic substitution, or metallation. This guide provides a comprehensive overview of the viable synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices to ensure reproducibility and high yield.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points, suggesting two main forward-synthesis strategies.

-

C-Br Bond Disconnection: This approach disconnects the bromine atom, identifying 4-ethoxynaphthalene as the immediate precursor. This precursor would be synthesized from 1-naphthol. This strategy is designated as Route 1 .

-

C-O Bond Disconnection: This approach disconnects the ethyl group from the ether linkage, pointing to 4-bromo-1-naphthol as the key intermediate. This intermediate would, in turn, be synthesized from 1-naphthol. This strategy is designated as Route 2 .

Caption: Retrosynthetic analysis of this compound.

This guide will first detail Route 1 (Etherification followed by Bromination) , which is generally the preferred method due to superior control over regioselectivity. Subsequently, Route 2 (Bromination followed by Etherification) will be discussed, highlighting its potential challenges and how to mitigate them.

Route 1: Williamson Ether Synthesis followed by Electrophilic Bromination

This two-step approach is often favored because the initial etherification step yields a single, well-defined product. The subsequent bromination is highly regioselective due to the directing effect of the ethoxy group.

Step 1A: Synthesis of 4-Ethoxynaphthalene via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an SN2 mechanism.[1][2] In this step, the acidic proton of 1-naphthol is removed by a base to form a nucleophilic naphthoxide ion, which then attacks an electrophilic ethylating agent.

Mechanism Insight: The reaction involves the deprotonation of 1-naphthol (pKa ≈ 9.3) to form the sodium 1-naphthoxide. This naphthoxide anion is a potent nucleophile. It then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide, such as ethyl bromide or ethyl iodide.[2][3] The use of a primary halide is crucial to favor substitution over elimination, which can become a competing side reaction with secondary or tertiary halides.[1]

Caption: Mechanism of Williamson Ether Synthesis for 4-Ethoxynaphthalene.

Experimental Protocol: Synthesis of 4-Ethoxynaphthalene

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-naphthol (14.4 g, 0.1 mol) and ethanol (100 mL).

-

Base Addition: While stirring, add a solution of sodium hydroxide (4.4 g, 0.11 mol) in water (10 mL). Stir the mixture until the 1-naphthol has completely dissolved, forming the sodium naphthoxide salt.

-

Alkylation: Slowly add ethyl bromide (13.1 g, 0.12 mol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. The product may precipitate as a solid. If it separates as an oil, extract the aqueous mixture with diethyl ether (2 x 100 mL).

-

Purification: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield white or light brown crystals.[4][5] If extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Data Summary: Reagents and Conditions

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Equiv. |

| 1-Naphthol | 144.17 | 14.4 g | 0.1 | 1.0 |

| Sodium Hydroxide | 40.00 | 4.4 g | 0.11 | 1.1 |

| Ethyl Bromide | 108.97 | 13.1 g | 0.12 | 1.2 |

| Conditions | ||||

| Solvent | Ethanol/Water | ~110 mL | - | - |

| Temperature | Reflux (~78°C) | - | - | - |

| Reaction Time | 2-3 hours | - | - | - |

| Expected Yield | >90% |

Step 1B: Bromination of 4-Ethoxynaphthalene

This step is a classic example of electrophilic aromatic substitution. The ethoxy group on the naphthalene ring is a strong activating group and an ortho, para-director. In the naphthalene system, the α-positions (1, 4, 5, 8) are more reactive towards electrophilic attack than the β-positions (2, 3, 6, 7). With the ethoxy group at position 4, the ortho position is position 3 and the para position is position 1. The attack at the sterically unhindered and electronically activated α-position (position 1) is strongly favored, leading to the desired this compound with high regioselectivity.

Mechanism Insight: A brominating agent, such as molecular bromine (Br₂), is polarized by a Lewis acid or a polar solvent to generate a potent electrophile (Br⁺). This electrophile attacks the electron-rich naphthalene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6] A base then removes a proton from the carbon bearing the bromine, restoring aromaticity and yielding the final product.[6]

Caption: Electrophilic bromination of 4-ethoxynaphthalene.

Experimental Protocol: Bromination of 4-Ethoxynaphthalene

-

Setup: In a 250 mL flask protected from light and equipped with a dropping funnel and magnetic stirrer, dissolve 4-ethoxynaphthalene (8.6 g, 0.05 mol) in glacial acetic acid (50 mL).

-

Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (8.0 g, 0.05 mol) in 20 mL of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the red-brown color of bromine disappears.

-

Workup: Pour the reaction mixture into 300 mL of ice-cold water. A solid precipitate of this compound will form.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with water to remove acetic acid, followed by a small amount of cold ethanol to remove any unreacted starting material. The product can be recrystallized from ethanol or hexane to obtain a pure, crystalline solid.

Data Summary: Reagents and Conditions

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Equiv. |

| 4-Ethoxynaphthalene | 172.22 | 8.6 g | 0.05 | 1.0 |

| Bromine (Br₂) | 159.81 | 8.0 g | 0.05 | 1.0 |

| Conditions | ||||

| Solvent | Glacial Acetic Acid | ~70 mL | - | - |

| Temperature | 0-10°C, then RT | - | - | - |

| Reaction Time | 2-3 hours | - | - | - |

| Expected Yield | >85% |

Route 2: Bromination followed by Williamson Ether Synthesis

This route reverses the order of the steps. While chemically sound, it introduces a significant challenge in the initial bromination step.

Step 2A: Bromination of 1-Naphthol

The hydroxyl group of 1-naphthol is a very strong activating group. Electrophilic bromination will occur readily, but controlling the regioselectivity is difficult. The reaction typically yields a mixture of 2-bromo-1-naphthol (ortho product) and 4-bromo-1-naphthol (para product), along with potential di-brominated byproducts. Separating the desired 4-bromo isomer from this mixture can be challenging and often leads to a lower overall yield of the target isomer.

Causality Behind Experimental Choice: The choice to pursue Route 1 over Route 2 is primarily driven by the need for regiochemical control. By converting the hydroxyl group to an ethoxy ether first, we slightly attenuate its activating strength and, more importantly, create a system where the para position (position 1) is clearly favored for the subsequent bromination. Proceeding with Route 2 necessitates an efficient method for isomer separation, such as fractional crystallization or column chromatography, which adds complexity and cost to the synthesis.

Step 2B: Etherification of 4-Bromo-1-naphthol

Assuming the 4-bromo-1-naphthol isomer has been successfully isolated, it can be converted to the final product using the same Williamson ether synthesis protocol described in Step 1A. The presence of the bromine atom does not significantly interfere with the etherification reaction.

Alternative Synthetic Pathway: The Sandmeyer Reaction

For certain substrates or when the primary routes are not viable, the Sandmeyer reaction offers a powerful alternative for introducing a bromine atom onto an aromatic ring.[7] This method involves the transformation of an amino group into a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst.[8]

The synthesis would begin with 4-ethoxy-1-naphthylamine.

-

Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5°C) to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). This catalyzes the displacement of the diazonium group (N₂) by a bromide ion to yield this compound.

This route is particularly valuable as it provides an unambiguous method for placing the bromine at the 1-position, completely avoiding the regioselectivity issues inherent in direct electrophilic substitution of highly activated systems.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the aromatic and ethyl protons and their coupling patterns.

-

¹³C NMR: To verify the number of unique carbon environments.[9]

-

Mass Spectrometry: To determine the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: To identify characteristic functional group absorptions, such as C-O ether stretches and aromatic C-H bonds.

-

Melting Point: A sharp melting point indicates high purity.

Safety and Handling

Executing this synthesis requires strict adherence to safety protocols. Many of the reagents are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

1-Naphthol: Toxic and an irritant. Avoid skin contact and inhalation.[10]

-

Sodium Hydroxide: Corrosive and can cause severe burns.[11]

-

Ethyl Bromide: A volatile alkylating agent, suspected carcinogen. Handle with extreme care.

-

Bromine: Highly corrosive, toxic, and causes severe burns. Its vapors are extremely irritating to the respiratory system. Always handle in a fume hood with appropriate gloves and face protection.[12]

-

Glacial Acetic Acid: Corrosive and can cause burns.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][14][15]

References

-

1-Bromo-4-methoxynaphthalene | C11H9BrO | CID 138521 - PubChem. National Center for Biotechnology Information. [Link]

-

Propose a mechanism for the bromination of ethoxybenzene to give o - Pearson. Pearson Education. [Link]

-

Catalytic alkylation of 1-naphthol with Methanol Over Ni1-XMnXFe2O4 Type Ferrites. International Journal of ChemTech Research. [Link]

-

The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

-

Study of processes occurrıng between ethylnaphthalenes and 1-naphthol | Engineering Journal of Satbayev University. Satbayev University. [Link]

-

The synthesis of 1 and 2-naphthols from Napththalene - Sciencemadness.org. ScienceMadness.org. [Link]

-

Gattermann reaction - Wikipedia. Wikipedia. [Link]

-

Naphthalene Derivatives - ResearchGate. ResearchGate. [Link]

-

The Williamson Ether Synthesis. University of Southern Mississippi. [Link]

-

Gattermann reaction examples - BYJU'S. BYJU'S. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Williamson Ether Synthesis - Utah Tech University. Utah Tech University. [Link]

-

Williamson ether synthesis - Wikipedia. Wikipedia. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]

-

Study of processes occurrıng between ethylnaphthalenes and 1-naphthol - Satbayev University. Satbayev University. [Link]

-

A general electrochemical strategy for the Sandmeyer reaction. Royal Society of Chemistry. [Link]

-

1-Naphthol - Wikipedia. Wikipedia. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. National Institutes of Health. [Link]

-

Solved 2-naphthol 2-ethoxynaphthalene Scheme 1. Synthesis of | Chegg.com. Chegg.com. [Link]

-

16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - NIH. National Institutes of Health. [Link]

-

Benzene, 1-bromo-4-ethoxy- - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

(PDF) Synthesis of 2-Acetyl-1,4-Dimethoxynaphthalene, A Potential Intermediate for Disubstituted Naphtho[2,3,c]pyran-5,10-dione - ResearchGate. ResearchGate. [Link]

-

1-Bromo-2-ethoxynaphthalene | C12H11BrO | CID 10966944 - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science.org. [Link]

-

4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

GATTERMANN REACTION | ORGANIC CHEMISTRY | GPAT - 2020 | NIPER - YouTube. YouTube. [Link]

-

Naphthalene, 1-bromo - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Bromination Mechanism| Aromatic Electrophilic Substitution - YouTube. YouTube. [Link]

-

1-Bromo-4-ethoxybutane | C6H13BrO | CID 6427573 - PubChem. National Center for Biotechnology Information. [Link]

- CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents.

- CN103864571A - Preparation method of 1-bromonaphthalene - Google Patents.

-

Naphthalene, 1-bromo- - the NIST WebBook. National Institute of Standards and Technology. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Solved 2-naphthol 2-ethoxynaphthalene Scheme 1. Synthesis of | Chegg.com [chegg.com]

- 4. 2-Ethoxynaphthalene | 93-18-5 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Bromo-4-methoxynaphthalene | C11H9BrO | CID 138521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 11. The Williamson Ether Synthesis [cs.gordon.edu]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

solubility of 1-Bromo-4-ethoxynaphthalene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Bromo-4-ethoxynaphthalene in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. Given the limited availability of public, quantitative solubility data for this specific compound, this guide establishes a robust theoretical framework for predicting solubility based on physicochemical principles. It further provides a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of organic solvents. The core objective is to empower researchers with the foundational knowledge and practical methodologies required to effectively integrate this compound into their research and development workflows.

Introduction: Physicochemical Profile of this compound

This compound is an aromatic organic compound with the chemical formula C₁₂H₁₁BrO. Its structure is characterized by a naphthalene core, substituted with a bromine atom at the 1-position and an ethoxy group (-OCH₂CH₃) at the 4-position. This unique substitution pattern dictates its physical and chemical properties, most notably its polarity and, by extension, its solubility.

The molecule possesses a large, hydrophobic naphthalene ring system, which is inherently non-polar. The bromine atom and the ether linkage of the ethoxy group introduce some polarity due to the electronegativity of the halogen and oxygen atoms. However, the non-polar character of the fused aromatic rings and the ethyl group is the dominant feature. Therefore, this compound is classified as a sparingly polar molecule. This structural assessment is fundamental to predicting its behavior in various solvent systems, a critical consideration for its use as an intermediate in organic synthesis for pharmaceuticals and agrochemicals.[1]

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[2][3] For a solute to dissolve, the energy required to break the intermolecular forces within the solute crystal lattice and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

The Role of Solvent Polarity

Solvent polarity is the most critical factor influencing the solubility of an organic compound.[3][4] It is a measure of the charge separation within a molecule.[4] Solvents are broadly categorized as polar or non-polar, a distinction often quantified by the dielectric constant (ε) or a polarity index.[5][6]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents have low dielectric constants and are characterized by weak van der Waals forces. They are effective at dissolving non-polar solutes like this compound by establishing similar weak intermolecular interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents possess moderate to high dielectric constants and have dipole moments but lack acidic protons. They can engage in dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have high dielectric constants and contain O-H or N-H bonds, allowing them to act as hydrogen bond donors.[5] Due to the strong hydrogen bonding network within these solvents, a significant amount of energy is required to create a cavity for a solute molecule. For a largely non-polar solute like this compound, the energy gained from solute-solvent interactions is often insufficient to overcome the solvent-solvent hydrogen bonds, leading to poor solubility.

Based on its structure, this compound is predicted to exhibit the highest solubility in non-polar and moderately polar aprotic organic solvents. Its solubility is expected to be significantly lower in highly polar protic solvents like water and lower-chain alcohols.

Effect of Temperature

The solubility of most solid organic compounds in organic solvents increases with temperature.[3][7][8] An increase in temperature provides the thermal energy needed to overcome the intermolecular forces in the solute's crystal lattice, favoring the dissolution process, which is typically endothermic for solids.[8] However, the magnitude of this effect can vary and should be determined empirically for specific solute-solvent systems.[9][10]

Data Presentation: Properties of Common Organic Solvents

To aid in solvent selection, the following table summarizes the properties of various organic solvents, ordered from non-polar to polar.

| Solvent | Chemical Formula | Dielectric Constant (ε) at 20°C | Polarity Classification |

| n-Hexane | C₆H₁₄ | 1.88 | Non-Polar |

| Toluene | C₇H₈ | 2.38 | Non-Polar |

| Diethyl Ether | C₄H₁₀O | 4.34 | Non-Polar |

| Chloroform | CHCl₃ | 4.81 | Moderately Polar Aprotic |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.08 | Moderately Polar Aprotic |

| Tetrahydrofuran (THF) | C₄H₈O | 7.58 | Polar Aprotic |

| Acetone | C₃H₆O | 20.7 | Polar Aprotic |

| Ethanol | C₂H₅OH | 24.55 | Polar Protic |

| Methanol | CH₃OH | 32.7 | Polar Protic |

| Acetonitrile | C₂H₃N | 37.5 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Polar Aprotic |

| Water | H₂O | 80.1 | Polar Protic |

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, a gold-standard technique for determining the equilibrium solubility of a compound. This method ensures that the solution is fully saturated, providing a reliable and reproducible measurement.[2]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary.

-

-

Quantitative Analysis (HPLC/UV-Vis):

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against concentration.

-

Analyze the diluted sample solution using the same analytical method.

-

Determine the concentration of the diluted sample by interpolating its response from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validation and Trustworthiness

-

Mass Balance: After the experiment, the remaining solid in the vial can be dried and weighed to confirm that an excess was present.

-

Reproducibility: The experiment should be performed in triplicate to ensure the precision of the results.[11]

-

Kinetic Confirmation: Analyze samples at different time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration does not change, verifying that equilibrium has been achieved.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough understanding of its molecular structure and the fundamental principles of solvent polarity allows for strong predictive power. The compound is anticipated to be most soluble in non-polar and moderately polar aprotic solvents, with limited solubility in polar protic media. For drug development and synthetic chemistry applications requiring precise data, the isothermal shake-flask method detailed in this guide provides a reliable and robust pathway to empirically determine the solubility of this compound across a spectrum of relevant organic solvents. This empowers researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

References

- Vertex AI Search. (n.d.). Polarity of Solvents.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

- uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Reddit. (2013, September 30). Why does the solubility decrease with some substances when the temperature rises?

- Reza, J., Trejo, A., & Vera-Ávila, L. E. (2002). Determination of the temperature dependence of solubilities of polycyclic aromatic hydrocarbons in aqueous solutions by a fluorescence method. Journal of Chemical & Engineering Data.

- Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility.

- AAT Bioquest. (2022, April 18). What factors affect solubility?

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- MySkinRecipes. (n.d.). This compound.

Sources

- 1. This compound [myskinrecipes.com]

- 2. m.youtube.com [m.youtube.com]

- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 4. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. www1.udel.edu [www1.udel.edu]

Spectroscopic Unveiling of 1-Bromo-4-ethoxynaphthalene: A Technical Guide

Introduction

For researchers, scientists, and professionals in the field of drug development and materials science, the precise structural elucidation of novel and existing chemical entities is paramount. 1-Bromo-4-ethoxynaphthalene stands as a key intermediate in the synthesis of a variety of organic molecules. Its utility is intrinsically linked to its chemical structure, which can be unequivocally confirmed through modern spectroscopic techniques. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of this compound. Beyond a mere presentation of data, this guide delves into the rationale behind the spectral characteristics, offering insights grounded in the principles of organic spectroscopy. The information presented herein is synthesized from empirical data of analogous compounds and established spectroscopic principles, providing a robust framework for the characterization of this and similar naphthalene derivatives.

Molecular Structure and Spectroscopic Correlation

The foundation of interpreting spectral data lies in understanding the molecule's structure and the influence of its constituent atoms and functional groups on the overall electronic environment. In this compound, the naphthalene core is substituted with a bromine atom at the C1 position and an ethoxy group at the C4 position. The bromine atom, being electronegative, exerts a deshielding effect on nearby protons and carbons. Conversely, the ethoxy group, with its oxygen atom, is an electron-donating group through resonance, which will influence the electron density across the aromatic system. These competing electronic effects, combined with the inherent aromaticity of the naphthalene ring, give rise to a unique and predictable spectroscopic fingerprint.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the ethoxy group protons.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~ 7.0 - 7.2 | Doublet (d) | ~ 8.0 - 9.0 |

| H-3 | ~ 7.6 - 7.8 | Doublet (d) | ~ 8.0 - 9.0 |

| H-5 | ~ 8.1 - 8.3 | Doublet of Doublets (dd) | ~ 8.0 - 9.0, ~ 1.0 - 2.0 |

| H-6 | ~ 7.5 - 7.7 | Triplet of Doublets (td) | ~ 7.0 - 8.0, ~ 1.0 - 2.0 |

| H-7 | ~ 7.5 - 7.7 | Triplet of Doublets (td) | ~ 7.0 - 8.0, ~ 1.0 - 2.0 |

| H-8 | ~ 8.0 - 8.2 | Doublet of Doublets (dd) | ~ 8.0 - 9.0, ~ 1.0 - 2.0 |

| -OCH₂CH₃ | ~ 4.1 - 4.3 | Quartet (q) | ~ 7.0 |

| -OCH₂CH₃ | ~ 1.4 - 1.6 | Triplet (t) | ~ 7.0 |

Interpretation and Rationale

The chemical shifts of the aromatic protons are influenced by the substituents. The ethoxy group at C4 will cause an upfield shift (lower ppm) for the ortho proton (H-3) and the para proton (H-2) relative to unsubstituted naphthalene. Conversely, the bromine at C1 will induce a downfield shift (higher ppm) on its adjacent proton (H-2) and the peri proton (H-8). The interplay of these effects results in a complex but interpretable aromatic region. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) will resonate at relatively downfield positions, characteristic of naphthalene systems. The ethoxy group will present as a quartet for the methylene protons (-OCH₂-) due to coupling with the three methyl protons, and a triplet for the methyl protons (-CH₃) due to coupling with the two methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the 12 carbon atoms.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 115 - 120 |

| C-2 | ~ 128 - 132 |

| C-3 | ~ 105 - 110 |

| C-4 | ~ 150 - 155 |

| C-4a | ~ 125 - 130 |

| C-5 | ~ 126 - 130 |

| C-6 | ~ 122 - 126 |

| C-7 | ~ 125 - 129 |

| C-8 | ~ 127 - 131 |

| C-8a | ~ 130 - 135 |

| -OCH₂CH₃ | ~ 60 - 65 |

| -OCH₂CH₃ | ~ 14 - 16 |

Interpretation and Rationale

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom. The carbon attached to the bromine (C-1) will have its chemical shift influenced by the heavy atom effect. The carbon bonded to the ethoxy group (C-4) will be significantly deshielded and appear at a low field (high ppm). The other aromatic carbons will resonate in the typical range for naphthalene systems, with their precise shifts determined by the combined electronic effects of the two substituents. The two carbons of the ethoxy group will appear in the aliphatic region of the spectrum.

Caption: Molecular structure of this compound with carbon numbering.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2980 - 2850 | C-H stretch (aliphatic) | Medium |

| 1620 - 1580 | C=C stretch (aromatic ring) | Medium-Strong |

| 1500 - 1450 | C=C stretch (aromatic ring) | Medium-Strong |

| 1250 - 1200 | C-O-C stretch (asymmetric) | Strong |

| 1100 - 1000 | C-O-C stretch (symmetric) | Strong |

| 850 - 750 | C-H bend (out-of-plane, aromatic) | Strong |

| 700 - 600 | C-Br stretch | Medium |

Interpretation and Rationale

The IR spectrum of this compound will be characterized by several key absorption bands. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group will be observed just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the naphthalene ring will be present in the 1620-1450 cm⁻¹ region. Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the ether linkage are expected in the 1250-1000 cm⁻¹ range. The out-of-plane C-H bending vibrations of the substituted naphthalene ring will give rise to strong bands in the fingerprint region (below 900 cm⁻¹), which can be diagnostic of the substitution pattern. Finally, a band corresponding to the C-Br stretch is anticipated in the lower frequency region of the spectrum.

Experimental Protocols

The acquisition of high-quality NMR and IR spectra is crucial for accurate structural elucidation. The following provides a generalized, step-by-step methodology for obtaining these spectra for a solid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Caption: Experimental workflow for NMR spectroscopy.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

-

Data Processing and Cleaning:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

-

Conclusion

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and comprehensive toolkit for the unambiguous structural determination of this compound. The predicted spectral data, based on established principles and analysis of related structures, offers a reliable reference for researchers. By following standardized experimental protocols, scientists can obtain high-quality spectral data to confirm the identity and purity of their synthesized compounds, thereby ensuring the integrity of their research and development endeavors. This guide serves as a foundational resource, empowering researchers to confidently interpret the spectroscopic signatures of this important chemical building block.

References

-

Moorpark College. Experiment #16 – Introduction to IR and NMR Spectroscopy. [Link][4]

-

University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link][5]

-

Bruker. GLP Requirements Related to an Environment with NMR Systems User Guide. [Link][6]

Sources

- 1. 1-Bromo-4-methoxynaphthalene | C11H9BrO | CID 138521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Ethoxynaphthalene | C12H12O | CID 21403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]

The Discovery and Enduring Legacy of Ethoxynaphthalene: A Technical Guide

This guide provides an in-depth exploration of the discovery, synthesis, and historical significance of ethoxynaphthalene compounds, with a primary focus on the commercially pivotal 2-ethoxynaphthalene, also known as nerolin. Tailored for researchers, scientists, and professionals in drug development and the chemical industry, this document synthesizes historical context with detailed technical protocols and contemporary applications, offering a comprehensive understanding of this important class of aromatic ethers.

Introduction: The Scent of Innovation

The late 19th century was a period of profound advancement in organic chemistry, marked by the isolation and synthesis of novel aromatic compounds that would go on to shape entire industries.[1][2] Among these, the naphthyl ethers emerged as significant players, valued for their unique properties and, most notably, their intense and pleasant aromas. 2-Ethoxynaphthalene, in particular, with its characteristic orange blossom scent, carved a permanent niche in the burgeoning field of synthetic fragrances.[3] This guide traces the journey of ethoxynaphthalene from its initial synthesis to its modern-day applications, providing a technical foundation for its study and utilization.

Historical Development: From Coal Tar to Perfumery

The story of ethoxynaphthalene is intrinsically linked to the development of coal tar chemistry. Naphthalene, a primary constituent of coal tar, became a readily available and inexpensive feedstock for a vast array of new chemical syntheses. The synthetic fragrance industry, founded at the end of the 19th century, was eager for cost-effective alternatives to expensive and often inconsistent natural essential oils.[1]

While the exact date of the first synthesis of 2-ethoxynaphthalene is not definitively documented in readily available literature, a significant early preparation method was described by the German chemist Ludwig Gattermann in the late 19th century.[4] This acid-catalyzed etherification of 2-naphthol (also known as β-naphthol) with ethanol provided a viable route to "nerolin," a name that would become synonymous with the compound's orange blossom aroma.[4]

The development of the Williamson ether synthesis, first demonstrated by Alexander Williamson in 1850, provided a more versatile and widely applicable method for preparing ethers, including 2-ethoxynaphthalene.[5][6] This reaction, involving the nucleophilic substitution of an alkyl halide by an alkoxide, became a cornerstone of organic synthesis and a key industrial method for the production of nerolin and related compounds.[5][6][7] By the mid-20th century, the synthesis of 2-ethoxynaphthalene was well-established, with various modifications and improvements being published in the scientific literature.[8]

Physicochemical Properties of Ethoxynaphthalene

The properties of ethoxynaphthalene are crucial to its applications, particularly in the fragrance industry where volatility, solubility, and stability are paramount. 2-Ethoxynaphthalene is a white crystalline solid with a low melting point, making it easy to handle and incorporate into various formulations.[9][10] Its insolubility in water and good solubility in alcohols and oils are key to its use in perfumes and other scented products.[9][11]

| Property | Value | References |

| IUPAC Name | 2-ethoxynaphthalene | [9] |

| Common Names | Nerolin, Nerolin II, β-Naphthyl ethyl ether, Bromelia | [9] |

| CAS Number | 93-18-5 | [9] |

| Molecular Formula | C₁₂H₁₂O | [9] |

| Molecular Weight | 172.22 g/mol | [9] |

| Appearance | White to off-white crystalline solid | [9][10] |

| Melting Point | 35-38 °C | [10][12] |

| Boiling Point | 282 °C | [9][10] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, oils | [9][11] |

| Odor | Suggestive of orange blossom, floral, powdery | [7][10] |

Key Synthesis Methodologies

The production of 2-ethoxynaphthalene has historically been dominated by two primary synthetic routes: the Williamson ether synthesis and acid-catalyzed etherification. Both methods offer distinct advantages and are amenable to laboratory and industrial-scale production.

Williamson Ether Synthesis

This classic SN2 reaction remains one of the most reliable methods for preparing unsymmetrical ethers like 2-ethoxynaphthalene.[5][7] The synthesis proceeds in two conceptual steps: the deprotonation of 2-naphthol to form a nucleophilic naphthoxide, followed by the reaction of this nucleophile with an ethyl halide.

Caption: Williamson Ether Synthesis of 2-Ethoxynaphthalene.

Materials:

-

2-Naphthol (β-naphthol)

-

Potassium Hydroxide (KOH)

-

Methanol or Ethanol

-

Iodoethane or Bromoethane

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-naphthol in a minimal amount of methanol or ethanol.

-

Add a stoichiometric equivalent of potassium hydroxide to the solution. Stir the mixture until the 2-naphthol has completely reacted to form the potassium naphthoxide salt. This can be gently warmed to ensure complete reaction.

-

SN2 Reaction: To the resulting solution, add a slight excess (1.1-1.2 equivalents) of iodoethane or bromoethane.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic extracts and wash with a dilute sodium hydroxide solution to remove any unreacted 2-naphthol, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Acid-Catalyzed Etherification (Gattermann's Method)

This method, historically significant due to its early use, involves the direct reaction of 2-naphthol with ethanol in the presence of a strong acid catalyst, typically sulfuric acid.[4] The reaction proceeds via protonation of the alcohol, followed by nucleophilic attack of the 2-naphthol.

Caption: Acid-Catalyzed Etherification of 2-Naphthol.

Materials:

-

2-Naphthol (β-naphthol)

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (98%)

-

Sodium Hydroxide solution (e.g., 10%)

-

Deionized water

-

Suitable extraction solvent (e.g., diethyl ether or MTBE)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthol in an excess of absolute ethanol.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the solution while stirring. This addition is exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.[4]

-

Work-up: Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice water to precipitate the crude product.

-

Neutralize the excess acid by slowly adding a sodium hydroxide solution until the mixture is slightly basic.

-

Extract the product with a suitable organic solvent.[4]

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent to yield the crude 2-ethoxynaphthalene.

Purification: Recrystallization

The crude 2-ethoxynaphthalene obtained from either synthesis can be purified by recrystallization to yield a high-purity crystalline product. Ethanol is a common and effective solvent for this purpose.[13]

Materials:

-

Crude 2-ethoxynaphthalene

-

Ethanol (95% or absolute)

-

Activated charcoal (optional)

Procedure:

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.[13]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly boil the solution.[13]

-